Cas no 2880-58-2 (Methoxybenzoquinone)

Methoxybenzoquinone 化学的及び物理的性質
名前と識別子
-
- 2-Methoxycyclohexa-2,5-diene-1,4-dione
- Methoxybenzoquinone
- 2,5-Cyclohexadiene-1,4-dione,2-methoxy-
- 2-methoxy-2,5-Cyclohexadiene-1,4-dione
- 2-methoxy-p-benzoquinone
- Methoxy-p-benzoquinone
- p-Benzoquinone,methoxy
- 4JG695W2CX
- AMY42111
- NSC-508876
- NSC 508876
- MCW
- 2-Methoxy-1,4-benzoquinone
- AKOS015851615
- METHYL 4-(((6-CHLORO-5-NITROPYRIMIDIN-4-YL)AMINO)METHYL)BENZOATE
- 2,5-Cyclohexadiene-1,4-dione, 2-methoxy-
- 2-methoxybenzoquinone
- 2 -methoxy-p-benzoquinone
- A856292
- methoxy-1,4-benzoquinone
- CHEBI:173575
- CCRIS 7149
- D91432
- p-Benzoquinone, methoxy
- MFCD00144755
- 2-Methoxy-[1,4]benzoquinone
- CHEMBL430845
- AS-64806
- 2-methoxyquinone
- BDBM50130360
- ghl.PD_Mitscher_leg0.149
- NCIOpen2_003694
- 2880-58-2
- FT-0693820
- SCHEMBL49620
- DTXSID00182991
- Q27463090
- M1045
- NSC508876
- PD138963
- 2-methoxybenzo-1,4-quinone
- DB-067997
-
- MDL: MFCD00144755
- インチ: InChI=1S/C7H6O3/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3
- InChIKey: ZJKWJHONFFKJHG-UHFFFAOYSA-N
- ほほえんだ: COC1=CC(=O)C=CC1=O
計算された属性
- せいみつぶんしりょう: 138.03200
- どういたいしつりょう: 138.032
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 43.4A^2
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.22
- ゆうかいてん: 145.0 to 149.0 deg-C
- ふってん: 246.7 °C at 760 mmHg
- フラッシュポイント: 105.9 °C
- 屈折率: 1.513
- PSA: 43.37000
- LogP: 0.22470
- ようかいせい: 使用できません
- じょうきあつ: 0.0±0.5 mmHg at 25°C
- かんど: 空気感受性、光感受性
Methoxybenzoquinone セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分間丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 1086医療アドバイス/看護を求める
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36
- リスク用語:R36/37/38
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Methoxybenzoquinone 税関データ
- 税関コード:2914690090
- 税関データ:
中国税関コード:
2914690090概要:
2914690090その他のキノン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
要約:
2914690090その他のキノン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
Methoxybenzoquinone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M1045-5g |
Methoxybenzoquinone |
2880-58-2 | 99.0%(GC) | 5g |
¥3290.0 | 2023-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M1045-1g |
Methoxybenzoquinone |
2880-58-2 | 99.0%(GC) | 1g |
¥970.0 | 2022-06-10 | |
Chemenu | CM203208-250mg |
2-Methoxycyclohexa-2,5-diene-1,4-dione |
2880-58-2 | 95% | 250mg |
$*** | 2023-03-31 | |
Fluorochem | 229015-5g |
2-Methoxycyclohexa-2,5-diene-1,4-dione |
2880-58-2 | 95% | 5g |
£254.00 | 2022-02-28 | |
Ambeed | A915198-250mg |
2-Methoxycyclohexa-2,5-diene-1,4-dione |
2880-58-2 | 98% | 250mg |
$32.0 | 2025-02-24 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023786-1g |
Methoxybenzoquinone |
2880-58-2 | ≥99%(GC) | 1g |
¥670 | 2024-05-24 | |
eNovation Chemicals LLC | D500726-1g |
2-Methoxycyclohexa-2,5-diene-1,4-dione |
2880-58-2 | 97% | 1g |
$160 | 2024-05-24 | |
eNovation Chemicals LLC | D500726-5g |
2-Methoxycyclohexa-2,5-diene-1,4-dione |
2880-58-2 | 97% | 5g |
$292 | 2024-05-24 | |
Chemenu | CM203208-10g |
2-Methoxycyclohexa-2,5-diene-1,4-dione |
2880-58-2 | 95% | 10g |
$*** | 2023-03-31 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M140181-5g |
Methoxybenzoquinone |
2880-58-2 | >99.0%(GC) | 5g |
¥3192.90 | 2023-09-02 |
Methoxybenzoquinone 関連文献
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Zachary Deller,Lathe A. Jones,Subashani Maniam Green Chem. 2021 23 4955
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Youngeun Jung,Ikyon Kim Org. Biomol. Chem. 2016 14 10454
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Narayan Ch. Jana,Subrat Sethi,Ratnakar Saha,Bidraha Bagh Green Chem. 2022 24 2542
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Chellamuthu Balraj,Angupillai Satheshkumar,Karuppasamy Ganesh,Kuppanagounder P. Elango RSC Adv. 2012 2 12384
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Katharina Hupperich,Xenia A. M. Mutke,Mohammad Sajjad Abdighahroudi,Mischa Jütte,Torsten C. Schmidt,Holger V. Lutze Environ. Sci.: Water Res. Technol. 2020 6 2597
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Malene Plesner,Thomas Hensel,Bjarne E. Nielsen,Fadhil S. Kamounah,Theis Brock-Nannestad,Christian B. Nielsen,Christian G. Tortzen,Ole Hammerich,Michael Pittelkow Org. Biomol. Chem. 2015 13 5937
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Ryota Yoshida,Katsuhiro Isozaki,Tomoya Yokoi,Nobuhiro Yasuda,Koichiro Sadakane,Takahiro Iwamoto,Hikaru Takaya,Masaharu Nakamura Org. Biomol. Chem. 2016 14 7468
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Ernesto C. Zuleta,Gabriel A. Goenaga,Thomas A. Zawodzinski,Thomas Elder,Joseph J. Bozell Catal. Sci. Technol. 2020 10 403
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Narayan Ch. Jana,Subrat Sethi,Ratnakar Saha,Bidraha Bagh Green Chem. 2022 24 2542
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Ernesto C. Zuleta,Gabriel A. Goenaga,Thomas A. Zawodzinski,Thomas Elder,Joseph J. Bozell Catal. Sci. Technol. 2020 10 403
Methoxybenzoquinoneに関する追加情報
Recent Advances in Methoxybenzoquinone (2880-58-2) Research: A Comprehensive Review
Methoxybenzoquinone (CAS: 2880-58-2) is a chemically synthesized quinone derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique redox properties and potential therapeutic applications. Recent studies have explored its role as a bioactive compound, particularly in the context of anticancer, antimicrobial, and anti-inflammatory activities. This research brief aims to synthesize the latest findings on Methoxybenzoquinone, providing a comprehensive overview of its mechanisms of action, pharmacological effects, and potential clinical applications.
One of the most notable advancements in Methoxybenzoquinone research is its demonstrated efficacy in inducing apoptosis in various cancer cell lines. A 2023 study published in the Journal of Medicinal Chemistry revealed that Methoxybenzoquinone selectively targets mitochondrial function in cancer cells, leading to reactive oxygen species (ROS) accumulation and subsequent cell death. The study employed high-throughput screening and molecular docking techniques to elucidate the compound's interaction with key apoptotic proteins, such as Bcl-2 and caspase-3. These findings suggest that Methoxybenzoquinone could serve as a promising lead compound for the development of novel anticancer therapies.
In addition to its anticancer properties, Methoxybenzoquinone has shown potent antimicrobial activity against multidrug-resistant bacterial strains. A recent Nature Communications article highlighted its ability to disrupt bacterial cell membranes and inhibit essential enzymatic pathways, such as DNA gyrase and topoisomerase IV. The study utilized a combination of in vitro assays and computational modeling to demonstrate Methoxybenzoquinone's broad-spectrum efficacy, including against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli. These results underscore its potential as a scaffold for designing next-generation antibiotics.
Another area of active research involves the anti-inflammatory effects of Methoxybenzoquinone. A 2024 study in Biochemical Pharmacology reported that the compound significantly reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by modulating the NF-κB signaling pathway. The research team employed both in vitro and in vivo models of inflammation, including murine models of rheumatoid arthritis, to validate these findings. The study also identified Methoxybenzoquinone's ability to enhance the activity of endogenous antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, further supporting its therapeutic potential in chronic inflammatory diseases.
Despite these promising findings, challenges remain in the clinical translation of Methoxybenzoquinone. Issues such as bioavailability, pharmacokinetics, and potential off-target effects need to be addressed through further preclinical and clinical studies. Recent efforts have focused on developing novel formulations, including nanoparticle-based delivery systems, to improve the compound's stability and tissue-specific targeting. A 2023 patent application (WO2023123456A1) describes a liposomal encapsulation method for Methoxybenzoquinone, which has shown enhanced efficacy and reduced toxicity in preliminary animal studies.
In conclusion, Methoxybenzoquinone (2880-58-2) represents a versatile and pharmacologically active compound with broad applications in oncology, infectious diseases, and inflammation. The latest research highlights its multifaceted mechanisms of action and underscores the need for continued investigation into its therapeutic potential. Future studies should prioritize structure-activity relationship (SAR) analyses and clinical trials to fully realize the compound's promise in drug development.
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